molecular formula C12H10N2O4S B2698069 4-Methylphenyl 3-nitro-2-pyridinyl sulfone CAS No. 477871-39-9

4-Methylphenyl 3-nitro-2-pyridinyl sulfone

Cat. No.: B2698069
CAS No.: 477871-39-9
M. Wt: 278.28
InChI Key: RQVPHAQDHVQDAD-UHFFFAOYSA-N
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Description

4-Methylphenyl 3-nitro-2-pyridinyl sulfone is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activity. This compound is characterized by the presence of a sulfone group attached to a pyridine ring, which is further substituted with a nitro group and a methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylphenyl 3-nitro-2-pyridinyl sulfone typically involves the reaction of 4-methylphenyl sulfone with 3-nitropyridine under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methylphenyl 3-nitro-2-pyridinyl sulfone undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The sulfone group can be reduced to a sulfide.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas and catalysts like palladium on carbon for reduction reactions. Oxidizing agents such as potassium permanganate may be used for oxidation reactions.

Major Products Formed

The major products formed from these reactions include amino derivatives, sulfides, and various substituted pyridine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Methylphenyl 3-nitro-2-pyridinyl sulfone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methylphenyl 3-nitro-2-pyridinyl sulfone involves its interaction with specific molecular targets and pathways. The nitro group and sulfone group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Methylphenyl 3-nitro-2-pyridinyl sulfone include:

  • 4-Methylphenyl 3-nitro-2-pyridinyl sulfide
  • 4-Methylphenyl 3-amino-2-pyridinyl sulfone
  • 4-Methylphenyl 3-nitro-2-pyridinyl sulfoxide

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-methylphenyl)sulfonyl-3-nitropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4S/c1-9-4-6-10(7-5-9)19(17,18)12-11(14(15)16)3-2-8-13-12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVPHAQDHVQDAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401332579
Record name 2-(4-methylphenyl)sulfonyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401332579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666206
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

477871-39-9
Record name 2-(4-methylphenyl)sulfonyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401332579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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